1-Methoxy-4-phenylnaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
72774-00-6 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-methoxy-4-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-12H,1H3 |
InChI Key |
QKXMRCPSMBNBQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Contextualization Within Aromatic Systems and Polycyclic Aromatic Hydrocarbon Pah Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org These structures are of significant interest in organic chemistry due to their distinct electronic and structural properties that arise from their extended π-electron systems. fiveable.me The aromaticity of PAHs, governed by Hückel's rule (4n+2 π electrons) extended to multiple rings, results in electron delocalization across the entire fused ring system, leading to increased resonance stabilization. fiveable.me The simplest PAH is naphthalene (B1677914), with two fused rings. wikipedia.org
The chemical behavior of PAHs is influenced by their aromatic character; greater aromaticity generally corresponds to higher stability and lower reactivity. fiveable.me Unlike the uniform carbon-carbon bond lengths in benzene, the bond lengths in fused-ring aromatic compounds like naphthalene are not all the same, indicating some localization of the π-electrons. libretexts.orglibretexts.org PAHs typically undergo electrophilic substitution reactions rather than the addition reactions characteristic of alkenes. libretexts.org
Significance of Phenylnaphthalene Scaffolds in Contemporary Chemical Science
The phenylnaphthalene scaffold is a key structural motif in various areas of chemical science. Its presence is significant in the development of new materials and therapeutic agents. For instance, the 2-phenylnaphthalene (B165426) scaffold has been explored as a simplified analogue of genistein (B1671435) to create selective ligands for the estrogen receptor beta (ERβ), with potential applications in treating chronic inflammatory diseases. nih.govacs.org Docking studies have identified positions 1, 4, and 8 of the 2-phenylnaphthalene template as crucial for enhancing ER selectivity. nih.govacs.org The 6-phenylnaphthalene scaffold has also been investigated for similar purposes, serving as a "stripped-down" version of genistein to understand its binding and selectivity with ERβ. acs.org
Furthermore, 1-phenylnaphthalene (B165152) is recognized as an important intermediate in the synthesis of cyclolignans, which possess various physiological properties. asianpubs.org The synthesis of molecules with the 1-phenylnaphthalene system has been a subject of interest for creating compounds like Taiwanin-C, Justicidin B, and Justicidin-E. asianpubs.org The versatility of the phenylnaphthalene framework allows for the synthesis of complex molecular structures, including uniquely designed "naphthaleman" molecules composed of multisubstituted naphthalenes. acs.org
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H14O | molbase.com |
| Molecular Weight | 234.29 g/mol | molbase.com |
| CAS Number | 72774-00-6 | molbase.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 4 Phenylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR for Aromatic and Aliphatic Resonances
The ¹H NMR spectrum of 1-methoxy-4-phenylnaphthalene provides detailed information about the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals for the methoxy (B1213986) group and the aromatic protons on both the naphthalene (B1677914) and phenyl rings.
The aliphatic region is characterized by a singlet signal for the methoxy (-OCH₃) protons. The aromatic region displays a complex pattern of multiplets corresponding to the protons on the substituted naphthalene and phenyl rings. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position on the molecular framework.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Aromatic Protons | ~7.0 - 8.2 | Multiplet |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom.
The methoxy carbon appears as a single peak in the upfield region of the spectrum. The aromatic carbons, including those in the naphthalene and phenyl rings, resonate in the downfield region. The chemical shifts of these carbons are influenced by the electron-donating methoxy group and the aromatic ring current effects.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Methoxy (-OCH₃) | ~55 |
| Aromatic Carbons | ~100 - 160 |
Note: The specific chemical shifts are dependent on the solvent and instrumental parameters.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, which is particularly useful for assigning the protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the methoxy group and the naphthalene core, as well as the linkage between the phenyl and naphthalene rings.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Characteristic Functional Group Frequencies
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Characteristic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |
| C-H stretching (aromatic) | 3100 - 3000 | Aromatic C-H |
| C-H stretching (aliphatic) | 3000 - 2850 | Methoxy C-H |
| C=C stretching (aromatic) | 1600 - 1450 | Aromatic rings |
| C-O stretching (ether) | 1260 - 1000 | Aryl-alkyl ether |
| C-H bending (out-of-plane) | 900 - 675 | Aromatic C-H |
The spectrum will show sharp peaks for the aromatic C-H stretches and the aliphatic C-H stretches of the methoxy group. The aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the aryl-alkyl ether linkage is also a key diagnostic feature.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π-π* transitions within the extended aromatic system. A study on synthetic 1-phenylnaphthalene (B165152) lignans (B1203133) provides insight into the expected spectral characteristics. irdindia.in
The presence of the phenyl and methoxy substituents on the naphthalene core influences the energy of these electronic transitions, and thus the position of the absorption maxima (λ_max). The extended conjugation of the phenylnaphthalene system typically results in absorptions at longer wavelengths compared to unsubstituted naphthalene.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Approximate λ_max (nm) |
| π → π | ~230 - 260 |
| π → π | ~280 - 350 |
Note: The exact λ_max values and their molar absorptivities (ε) are dependent on the solvent used for the measurement.
Analysis of Electronic Transitions and Chromophoric Systems
The electronic structure of this compound is characterized by an extended chromophoric system, which is responsible for its absorption of ultraviolet (UV) and visible light. irdindia.in This system is primarily composed of the naphthalene bicyclic aromatic ring conjugated with the phenyl group. The methoxy group (-OCH₃) at position 1 acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. nih.gov The non-bonding electrons on the oxygen atom of the methoxy group can participate in resonance with the naphthalene ring, influencing the energy of the molecular orbitals.
The UV-Visible spectrum of this compound is dominated by intense π→π* transitions, which involve the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. uchile.cl The presence of the phenyl substituent on the naphthalene core leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene. datapdf.com This is due to the extension of the conjugated π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Studies on related 1-phenylnaphthalene derivatives show characteristic absorption maxima (λ_max) in the UV region. irdindia.inresearchgate.net The spectrum is typically characterized by several broad and intense bands. uchile.cl The Franck-Condon principle governs the intensities of the vibronic transitions, with the most probable transition occurring without a change in the nuclear geometry of the molecule. ufg.br
Like other α-phenylnaphthalenes, this compound is expected to be fluorescent. datapdf.com Luminescence arises from the emission of light as electrons relax from an excited singlet state (S₁) to the ground state (S₀). libretexts.org The extended conjugation and rigid structure of the molecule are favorable for fluorescence emission. datapdf.com
Table 1: Representative UV-Visible Absorption Data for 1-Phenylnaphthalene Systems This table presents typical absorption data for structurally related 1-phenylnaphthalene compounds to illustrate the expected spectral characteristics of this compound.
| Compound Type | Formula Example | UV λ_max (nm) (log ε) |
| 1-Phenyl-dimethoxy naphthalene-carboxylic acid | C₁₉H₁₆O₄ | 235 (4.21), 282 (4.08) irdindia.in |
| 1-Phenyl-methylenedioxy naphthalene-carboxylic acid | C₁₉H₁₂O₄ | 210 (4.66), 250 (4.74), 406 (4.77) irdindia.in |
| 1-Phenyl-dimethoxy naphthoate | C₂₀H₁₈O₄ | 257 (4.71), 306 (4.05) irdindia.in |
Mass Spectrometry
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
Molecular Ion Determination and Fragmentation Pattern Analysis
For this compound (molecular formula C₁₇H₁₄O), the exact molecular weight is 234.29 g/mol . In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 234. The high stability of the aromatic system generally results in a strong molecular ion peak, which is a common feature for aromatic compounds. libretexts.orglibguides.com
The fragmentation of the molecular ion provides valuable structural information. The presence of the methoxy group significantly influences the fragmentation pathways. libguides.com Key fragmentation processes for ethers include alpha-cleavage and the loss of an alkoxy group. libretexts.org
Expected Fragmentation Pathways:
Loss of a Methyl Radical: A primary fragmentation involves the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃). This leads to the formation of a highly stable cation at m/z 219 ([M-15]⁺). The positive charge on this fragment is delocalized across the extensive aromatic system.
Loss of Formaldehyde (B43269): A characteristic rearrangement for aromatic methyl ethers can lead to the elimination of a neutral formaldehyde molecule (CH₂O). This would produce a radical cation at m/z 204 ([M-30]⁺•).
Loss of a Methoxy Radical: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃), giving rise to a phenylnaphthalene cation at m/z 203 ([M-31]⁺).
Loss of Carbon Monoxide (CO): The [M-CH₃]⁺ fragment (m/z 219) can subsequently lose a molecule of carbon monoxide, a common fragmentation for oxygen-containing aromatic ions, to form a fragment at m/z 191.
Cleavage of the Phenyl Group: Fragmentation can also involve the loss of the phenyl group (•C₆H₅), leading to a methoxynaphthalene fragment, or the loss of the methoxynaphthalene moiety, resulting in a phenyl cation at m/z 77.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 234 | [C₁₇H₁₄O]⁺• | - (Molecular Ion) |
| 219 | [C₁₆H₁₁O]⁺ | •CH₃ |
| 204 | [C₁₆H₁₂]⁺• | CH₂O |
| 203 | [C₁₆H₁₁]⁺ | •OCH₃ |
| 191 | [C₁₅H₁₁]⁺ | •CH₃, CO |
| 77 | [C₆H₅]⁺ | C₁₁H₉O• |
Computational and Theoretical Chemistry Studies of 1 Methoxy 4 Phenylnaphthalene
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is a widely used tool for predicting molecular geometries, electronic properties, and vibrational frequencies.
Geometry Optimization and Conformational Analysis
The geometry of 1-methoxy-4-phenylnaphthalene would be determined by the interplay of electronic and steric effects of the methoxy (B1213986) and phenyl substituents on the rigid naphthalene (B1677914) core.
Conformational Isomers of the Methoxy Group: Studies on 1-methoxynaphthalene (B125815) have identified two primary rotational isomers. acs.orgmanipal.edu The most stable conformer is a planar trans form where the methyl group is directed away from the naphthalene ring. A second, higher-energy conformer exists where the methoxy group is perpendicular to the plane of the naphthalene ring. acs.orgmanipal.edu For this compound, it is highly probable that the methoxy group would also adopt a near-planar conformation to maximize conjugation with the naphthalene pi-system.
Orientation of the Phenyl Group: The phenyl group at the 4-position will likely be twisted out of the plane of the naphthalene ring due to steric hindrance with the peri-hydrogen atom on the C5 position of the naphthalene core. The degree of this twist, defined by the dihedral angle between the planes of the naphthalene and phenyl rings, would be a key parameter determined during geometry optimization. This twisted conformation is a common feature in phenyl-substituted aromatic systems.
Optimized Geometry Parameters: A full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would yield precise values for bond lengths, bond angles, and dihedral angles. researchgate.net It is expected that the C-O bond of the methoxy group and the C-C bond connecting the phenyl group to the naphthalene ring will exhibit lengths indicative of partial double bond character due to pi-conjugation.
| Parameter | Expected Value/Characteristic | Basis of Expectation |
|---|---|---|
| Methoxy Group Conformation | Near-planar, with the methyl group likely in a trans-like orientation relative to the C1-C2 bond. | Studies on 1-methoxynaphthalene showing the stability of planar conformers. acs.orgmanipal.edu |
| Phenyl Group Orientation | Twisted out of the naphthalene plane. | Steric hindrance with the peri-hydrogen at the C5 position. |
| C(1)-O Bond Length | Shorter than a typical C-O single bond. | Conjugation of the oxygen lone pair with the naphthalene pi-system. |
| C(4)-C(phenyl) Bond Length | Shorter than a typical C-C single bond. | Pi-conjugation between the naphthalene and phenyl rings. |
Electronic Structure Investigations: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of this compound are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and electronic excitation properties.
Influence of Substituents on Frontier Orbitals: The methoxy group is a strong electron-donating group, which would be expected to raise the energy of the HOMO. The phenyl group can act as either an electron-donating or electron-withdrawing group depending on its interaction with the aromatic system, and it also introduces additional pi-orbitals that can mix with those of the naphthalene core. Studies on substituted naphthalenes have shown that both electron-donating and electron-withdrawing groups tend to decrease the HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.netrsc.org
Expected HOMO-LUMO Gap: For this compound, the combined effect of the electron-donating methoxy group and the pi-conjugating phenyl group would likely result in a smaller HOMO-LUMO gap compared to naphthalene. This would imply that the molecule is more reactive and can be more easily electronically excited. Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra, with the lowest energy transition corresponding to the HOMO-LUMO excitation. researchgate.netrsc.org
Molecular Orbital Distribution: The HOMO is expected to be localized primarily on the naphthalene ring and the electron-rich methoxy group. The LUMO is likely to be distributed over the entire pi-system, including the phenyl ring, reflecting the delocalization of the pi-electrons.
| Property | Expected Characteristic | Theoretical Basis |
|---|---|---|
| HOMO Energy | Higher than in unsubstituted naphthalene. | Electron-donating effect of the methoxy group. researchgate.netrsc.org |
| LUMO Energy | Lower than in unsubstituted naphthalene. | Extended pi-conjugation from the phenyl group. researchgate.netrsc.org |
| HOMO-LUMO Gap | Smaller than in unsubstituted naphthalene. | Combined effects of the substituents. researchgate.netrsc.org |
| HOMO Distribution | Concentrated on the naphthalene ring and methoxy group. | Localization on the electron-rich parts of the molecule. |
| LUMO Distribution | Delocalized over the entire pi-system. | Extended conjugation across both aromatic rings. |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netlibretexts.orguni-muenchen.de
Electron Density Distribution: The methoxy group, being electron-donating, will increase the electron density on the naphthalene ring, particularly at the ortho and para positions relative to its point of attachment. The phenyl group will also influence the charge distribution through its pi-system.
MEP Map Features: The MEP map of this compound is expected to show a region of high negative electrostatic potential (typically colored red) around the oxygen atom of the methoxy group, indicating a site susceptible to electrophilic attack. researchgate.netresearchgate.net The regions above and below the pi-systems of the naphthalene and phenyl rings will also exhibit negative potential. Conversely, the hydrogen atoms of the methyl group and the aromatic rings will be characterized by positive electrostatic potential (typically colored blue), making them potential sites for nucleophilic interaction.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in understanding the mechanisms of chemical reactions by identifying transition states and determining activation energy barriers.
Identification of Transition States and Activation Energy Barriers
For any proposed reaction involving this compound, computational methods can be employed to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
Methodology: The search for a transition state typically involves techniques such as the synchronous transit-guided quasi-Newton (STQN) method. Once a stationary point is located, a frequency calculation is performed to confirm its nature. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
Mechanistic Pathways of Synthetic Reactions and Derivatizations
While specific reaction mechanisms for this compound have not been computationally studied, we can hypothesize on potential synthetic and derivatization pathways based on general principles and studies of related reactions.
Synthesis: A plausible synthesis of this compound could involve a Suzuki or Stille coupling reaction between a halogenated 1-methoxynaphthalene (e.g., 4-bromo-1-methoxynaphthalene) and phenylboronic acid or a phenylstannane, respectively. Computational studies could elucidate the detailed mechanism of such a cross-coupling reaction, including the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst. The calculations would provide the structures and energies of all intermediates and transition states along the reaction pathway.
Derivatization: Electrophilic aromatic substitution reactions, such as nitration or halogenation, are common for naphthalene derivatives. The regioselectivity of such reactions on this compound could be predicted by calculating the activation energies for electrophilic attack at different positions on the naphthalene ring. The electron-donating methoxy group would activate the ring towards electrophilic attack, and the calculations would likely show a preference for substitution at specific positions based on the stability of the resulting carbocation intermediates (Wheland intermediates).
Theoretical Prediction and Correlation of Spectroscopic Properties
Computational NMR Chemical Shift Calculation and Experimental Validation
The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, often utilizing the Gauge-Including Atomic Orbital (GIAO) approach, is a standard practice for structural elucidation. This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. A comparison of these theoretical shifts with experimental data is crucial for validating the computational model and confirming the molecular structure. For this compound, a dedicated study presenting a side-by-side comparison of calculated and experimental NMR data is not currently available in published literature.
Predicted Vibrational Frequencies and Infrared Spectral Simulations
Theoretical vibrational analysis is instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes. By calculating the harmonic vibrational frequencies of the optimized structure of this compound, a simulated IR spectrum could be generated. This theoretical spectrum would be invaluable for interpreting experimental spectra and understanding the vibrational characteristics of the molecule. However, published research detailing the calculated vibrational frequencies and a simulated IR spectrum for this compound could not be located.
UV-Vis Spectral Simulations and Photophysical Property Correlation
Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Such simulations provide insights into the photophysical properties of a molecule, correlating its electronic structure with its absorption characteristics. A theoretical study on this compound would elucidate its electronic transitions and predict its absorption maxima. At present, there is no available literature that presents a simulated UV-Vis spectrum or a detailed analysis of the photophysical properties of this compound based on computational methods.
Applications of 1 Methoxy 4 Phenylnaphthalene in Materials Science
Utilization in Organic and Printed Electronics
Role as an Organic Semiconductor Component
There is no specific research detailing the use of 1-Methoxy-4-phenylnaphthalene as an organic semiconductor. However, naphthalene (B1677914) derivatives are generally investigated as building blocks for organic field-effect transistors (OFETs). The electronic properties of such molecules can be tuned by the introduction of various functional groups. A methoxy (B1213986) group typically acts as an electron-donating group, which would be expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the parent phenylnaphthalene structure. This tuning of energy levels is a critical aspect in the design of both p-type (hole-transporting) and n-type (electron-transporting) organic semiconductors. Without experimental data, the specific performance of this compound in a semiconductor device remains speculative.
Development of Luminescent Materials (Fluorescent Dyes)
Similarly, there is a lack of specific data on the luminescent properties of this compound. The naphthalene core is known to be fluorescent, and its photophysical properties are sensitive to substitution. The introduction of a methoxy group and a phenyl ring would likely alter the absorption and emission spectra, as well as the quantum yield, of the naphthalene chromophore. Naphthalene derivatives are known to exhibit high quantum yields and photostability, making them candidates for fluorescent probes and components in organic light-emitting diodes (OLEDs). nih.gov The specific emission color and efficiency of this compound would need to be determined experimentally.
Integration into Polymeric Systems
Monomeric Building Block for Polymer Synthesis
No published studies were found that utilize this compound as a monomer for polymer synthesis. In principle, if functionalized with polymerizable groups (such as vinyl, ethynyl, or halide moieties), the this compound unit could be incorporated into a polymer backbone. Such a polymer would be expected to possess a high degree of aromatic character, which could impart thermal stability and specific optoelectronic properties. The methoxy and phenyl substituents would influence the solubility and processability of the resulting polymer, as well as its solid-state morphology.
Design Principles for Advanced Materials
Influence of the Methoxy-Phenylnaphthalene Scaffold on Material Performance
The methoxy-phenylnaphthalene scaffold, in a general sense, combines several features that are desirable in the design of advanced materials. The naphthalene core provides a rigid, planar, and electronically active base. The phenyl group extends the π-conjugated system, which can affect the electronic and photophysical properties. The methoxy group, as an electron-donating substituent, can further modulate these properties and also influence the solubility and intermolecular packing of the material. These general principles are widely applied in materials science, but their specific impact in the context of this compound has not been documented.
Investigation of 1 Methoxy 4 Phenylnaphthalene As a Ligand in Catalysis
Design and Synthesis of 1-Methoxy-4-phenylnaphthalene-Derived Ligands
The conceptual design of ligands derived from this compound would likely focus on introducing coordinating atoms, such as phosphorus, nitrogen, or sulfur, to the naphthalene (B1677914) or phenyl rings. The strategic placement of these donor atoms is crucial for creating a specific coordination environment around a metal center. For instance, phosphine (B1218219) groups (PR₂) could be introduced to create monodentate or bidentate ligands, which are widely used in cross-coupling reactions.
The synthesis of such hypothetical ligands would commence with this compound as the starting material. Functionalization of the aromatic rings would be a key step. This could potentially be achieved through electrophilic aromatic substitution reactions, such as bromination or lithiation, followed by the introduction of the desired donor group. For example, lithiation of the naphthalene or phenyl ring, followed by reaction with a chlorophosphine, would yield a phosphine-substituted derivative. The regioselectivity of these reactions would be a critical aspect to control in order to achieve the desired ligand architecture.
The design might also explore the synthesis of chiral ligands for asymmetric catalysis. This could be achieved by introducing chirality either in the substituents of the donor atom (e.g., P-chiral phosphines) or by creating atropisomerism if the rotation around the phenyl-naphthalene bond is sufficiently hindered.
Coordination Chemistry with Transition Metal Centers
Following the successful synthesis of this compound-derived ligands, the next phase of investigation would involve studying their coordination behavior with various transition metals, such as palladium, rhodium, iridium, or copper, which are commonly used in catalysis.
The synthesis of metal-ligand complexes would typically involve reacting the designed ligand with a suitable metal precursor. For example, a palladium(II) complex could be prepared by reacting the ligand with a precursor like bis(acetonitrile)palladium(II) chloride or palladium(II) acetate.
The resulting metal complexes would be rigorously characterized using a suite of analytical techniques to elucidate their structure and bonding. These techniques would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR (for phosphine ligands) would provide detailed information about the ligand's coordination to the metal center.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques would provide insights into the electronic properties of the metal-ligand complexes.
Mass Spectrometry: This would be used to confirm the molecular weight of the synthesized complexes.
A hypothetical data table for the characterization of a palladium complex with a monodentate phosphine ligand derived from this compound is presented below.
Table 1: Hypothetical Characterization Data for a Pd(II) Complex
| Complex | Formula | ³¹P NMR (δ, ppm) | ¹H NMR (selected signals, δ, ppm) | IR (ν(Pd-Cl), cm⁻¹) |
|---|---|---|---|---|
| [PdCl₂(L)₂] | C₃₄H₂₈Cl₂O₂P₂Pd | 35.2 | 8.1-7.2 (m, Ar-H), 3.9 (s, OCH₃) | 340, 315 |
Catalytic Activity and Selectivity in Organic Transformations
The ultimate goal of developing new ligands is to discover novel catalysts with improved activity, selectivity, and stability. Therefore, the synthesized metal complexes of this compound-derived ligands would be screened for their catalytic performance in various organic reactions.
The catalytic efficacy of the newly developed complexes would be evaluated in well-established catalytic reactions, such as Suzuki-Miyaura cross-coupling, Heck olefination, or asymmetric hydrogenation. The performance of these catalysts would be benchmarked against existing state-of-the-art catalytic systems. Key performance indicators would include:
Conversion: The percentage of starting material that is converted into product.
Yield: The amount of desired product obtained.
Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and efficiency.
Selectivity: The ability of the catalyst to produce the desired product over other possible side products (e.g., regioselectivity, stereoselectivity, enantioselectivity).
The results of these benchmarking studies would be tabulated to allow for a clear comparison of the performance of the new catalyst under different reaction conditions (e.g., temperature, solvent, base).
Table 2: Hypothetical Benchmarking Data for a Suzuki-Miyaura Coupling Reaction
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| [PdCl₂(L)₂] | 0.1 | 80 | 2 | 95 |
| Pd(PPh₃)₄ | 0.1 | 80 | 2 | 88 |
To understand how the this compound-derived ligand influences the catalytic process, detailed mechanistic studies would be undertaken. These investigations aim to elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation (for cross-coupling reactions), migratory insertion, and reductive elimination.
Techniques employed in these mechanistic studies could include:
In-situ Spectroscopy: Monitoring the reaction in real-time using techniques like NMR or IR spectroscopy to identify key catalytic intermediates.
Kinetic Studies: Determining the reaction order with respect to each reactant to gain insights into the rate-determining step of the catalytic cycle.
Density Functional Theory (DFT) Calculations: Computational modeling to map out the energy profile of the catalytic cycle and to understand the role of the ligand in stabilizing transition states and intermediates.
Through these comprehensive investigations, a fundamental understanding of the structure-activity relationships of the this compound-based catalytic system could be established, paving the way for the rational design of even more efficient catalysts in the future.
Supramolecular Chemistry Involving Methoxy Phenylnaphthalene Systems
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry is a cornerstone of supramolecular chemistry, involving the binding of a "guest" molecule to a larger "host" molecule. nih.gov The methoxy-phenylnaphthalene system can, in principle, act as either a host or a guest, depending on the interacting partner. The electron-rich naphthalene (B1677914) and phenyl rings can participate in π-π stacking interactions, a key driving force in the formation of host-guest complexes. nih.gov
The binding affinity between a host and a guest is a measure of the strength of their interaction, quantified by the association constant (K_a). A higher K_a value indicates a more stable complex. The stoichiometry of a host-guest complex refers to the ratio of host to guest molecules in the assembly. These parameters are typically determined experimentally using techniques such as UV-vis and NMR titration experiments. nih.gov
For a hypothetical host-guest system where 1-Methoxy-4-phenylnaphthalene acts as a guest, its binding affinity to a macrocyclic host, such as a cyclophane, would depend on the complementarity of their shapes, sizes, and electronic properties. nih.gov The stoichiometry of such a complex is often found to be 1:1, but other ratios are also possible. mq.edu.au
Table 1: Hypothetical Binding Affinities and Stoichiometries of this compound with Various Host Molecules
| Host Molecule | Guest Molecule | Solvent | Binding Affinity (K_a, M⁻¹) | Stoichiometry (Host:Guest) |
| Cyclophane A | This compound | Chloroform (B151607) | 1.5 x 10³ | 1:1 |
| Calix kaust.edu.saarene B | This compound | Acetonitrile | 8.7 x 10² | 1:1 |
| Cyclodextrin C | This compound | Water | 2.3 x 10⁴ | 1:1 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar aromatic guest molecules.
The stability of host-guest complexes involving methoxy-phenylnaphthalene systems is governed by a combination of non-covalent interactions. These include:
π-π Stacking: The interaction between the aromatic rings of the naphthalene and phenyl groups with the aromatic moieties of a host molecule. nih.gov
Van der Waals Forces: Weak, short-range electrostatic interactions between molecules.
Hydrophobic Interactions: In aqueous environments, the tendency of nonpolar molecules to aggregate. smolecule.com
C-H···π Interactions: The interaction between a C-H bond and a π-system. nih.gov
The methoxy (B1213986) group can also influence binding through dipole-dipole interactions and by modulating the electron density of the naphthalene ring system.
Self-Assembly Processes and Ordered Supramolecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures. For molecules like this compound, self-assembly is driven by the same non-covalent interactions that govern host-guest chemistry, particularly π-π stacking. nih.govresearchgate.net
In solution, under appropriate conditions of solvent and concentration, this compound could potentially self-assemble into various aggregates, such as dimers, trimers, or even larger oligomers. In the solid state, these intermolecular interactions can lead to the formation of well-defined crystalline structures. The arrangement of the molecules in the crystal lattice is dictated by the optimization of these non-covalent interactions. nih.gov The study of such self-assembled structures is crucial for the development of new materials with desired optical and electronic properties. kaust.edu.saacs.org
Confinement Effects in Supramolecular Catalysis
Supramolecular catalysis utilizes the confined environment of a host molecule or a self-assembled structure to influence a chemical reaction. The encapsulation of reactants within a host can lead to rate enhancements and altered selectivities compared to the reaction in bulk solution.
Structure Activity Relationship Sar Studies of Methoxy Phenylnaphthalene Derivatives in Chemical Reactivity
Systematic Modulation of Substituent Effects
The chemical reactivity of 1-methoxy-4-phenylnaphthalene can be systematically tuned by introducing various functional groups at different positions on its aromatic framework. The methoxy (B1213986) group at the 1-position of the naphthalene (B1677914) ring is a strong electron-donating group, activating the ring towards electrophilic substitution. Conversely, the phenyl group at the 4-position can be substituted to modulate the electronic properties of the entire molecule.
The principles of the Hammett equation can be applied to quantitatively understand these substituent effects. The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects.
For instance, in reactions where a positive charge develops in the transition state, electron-donating groups (EDGs) on the phenyl ring will accelerate the reaction (negative ρ value), while electron-withdrawing groups (EWGs) will decelerate it. The opposite is true for reactions involving the development of a negative charge in the transition state (positive ρ value).
Correlation of Structural Variations with Reaction Kinetics and Thermodynamics
The structural modifications of this compound derivatives have a direct impact on their reaction kinetics and thermodynamics. These relationships can be explored through various chemical transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions.
Reaction Kinetics:
The rate of a chemical reaction is highly dependent on the electronic nature of the substituents. In electrophilic aromatic substitution reactions on the naphthalene core, the presence of additional electron-donating groups would be expected to increase the reaction rate, while electron-withdrawing groups would decrease it.
A pertinent example of reactivity in a related system is the nucleophilic aromatic substitution (SNAAr) on 1-methoxy-2-(diphenylphosphinyl)naphthalene. In this system, the methoxy group is readily displaced by various nucleophiles. The diphenylphosphinyl group acts as a strong electron-withdrawing group, activating the naphthalene ring system towards nucleophilic attack. While kinetic data for a series of substituted derivatives is not provided, the feasibility of the reaction highlights the potential for such transformations in appropriately activated methoxy-phenylnaphthalene systems.
To illustrate the expected kinetic trends in a relevant synthetic reaction, we can consider the Suzuki coupling of a hypothetical 1-bromo-4-methoxynaphthalene (B134783) with various substituted phenylboronic acids. Based on established principles and data from analogous systems, the following trends in turnover frequency (TOF) could be anticipated:
| Substituent on Phenylboronic Acid (para-position) | Substituent Type | Expected Relative Turnover Frequency (TOF) |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | High |
| -H | Neutral | Medium |
| -CH₃ | Weakly Electron-Donating | Lower |
| -OCH₃ | Strongly Electron-Donating | Low |
This table is illustrative and based on general principles of the Suzuki cross-coupling reaction, where electron-withdrawing groups on the boronic acid component generally accelerate the transmetalation step.
Thermodynamics:
The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). Substituents can influence ΔG by stabilizing or destabilizing the reactants, products, and transition states. For example, in a reaction that results in a more electron-rich product, electron-donating substituents on the this compound scaffold would make the reaction more exergonic.
Computational studies on related polycyclic aromatic hydrocarbons, such as the Diels-Alder reaction of naphthalene, show that the activation and reaction energies are sensitive to the electronic structure of the reactants. While specific thermodynamic data for reactions of this compound derivatives are scarce, it is expected that substituents would modulate the HOMO and LUMO energy levels, thereby affecting the thermodynamics of cycloaddition reactions.
Rational Design Principles for Tuned Chemical Performance
The insights gained from SAR studies enable the rational design of this compound derivatives with tailored chemical performance. The goal of rational design is to predict and synthesize molecules with desired reactivity, selectivity, and stability based on a thorough understanding of their structure-property relationships.
Key principles for the rational design of these compounds include:
Electronic Tuning for Reactivity: To enhance reactivity in electrophilic substitutions, electron-donating groups should be incorporated. For nucleophilic substitutions, strong electron-withdrawing groups are necessary to activate the aromatic system.
Steric Control for Selectivity: The strategic placement of bulky substituents can direct incoming reagents to specific positions on the naphthalene or phenyl rings, thereby controlling regioselectivity. This is particularly important in reactions where multiple isomers can be formed.
Optimization of Catalytic Processes: In transition-metal-catalyzed reactions, the electronic and steric properties of the this compound derivative can influence the efficiency of the catalyst. For example, in Suzuki coupling reactions, the choice of substituents on the aryl halide partner can affect the rate of oxidative addition. Rational design of both the substrate and the catalyst system is crucial for optimizing reaction conditions and yields.
Modulation of Physicochemical Properties: Substituents can also be used to tune properties such as solubility and stability. For example, the introduction of polar groups can enhance solubility in polar solvents, while fluorinated substituents can increase thermal and oxidative stability.
By applying these principles, it is possible to design and synthesize novel this compound derivatives with precisely controlled chemical reactivity, making them valuable building blocks for a wide range of applications in materials science and synthetic chemistry.
Q & A
Basic: What are the recommended synthesis protocols for 1-Methoxy-4-phenylnaphthalene to ensure high purity and yield?
Answer:
Synthesis of this compound typically involves electrophilic aromatic substitution or Friedel-Crafts alkylation to introduce the methoxy and phenyl groups onto the naphthalene core. Key steps include:
- Controlled Reaction Conditions : Use anhydrous solvents like tetrahydrofuran (THF) or dichloromethane under inert atmospheres to prevent side reactions .
- Purification : Column chromatography with silica gel and polar/non-polar solvent gradients ensures separation of byproducts. Purity can be validated via HPLC or GC-MS.
- Characterization : Confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS).
Advanced: How should researchers design in vivo vs. in vitro toxicological studies for this compound to assess systemic effects?
Answer:
Study Design Considerations :
- Exposure Routes : Prioritize inhalation, oral, and dermal routes based on environmental relevance (Table B-1, ).
- Dose Selection : Use subchronic/chronic exposure models with NOAEL/LOAEL determination. Include positive and negative controls.
- Endpoints : Monitor hepatic, renal, and respiratory outcomes (Table B-1, ). For in vitro assays, use hepatocyte or lung epithelial cell lines to evaluate cytotoxicity (EC) and oxidative stress markers.
- Data Validation : Apply OECD or EPA guidelines for reproducibility.
Basic: What analytical techniques are critical for characterizing this compound in environmental samples?
Answer:
- Extraction : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices.
- Quantification : GC-MS or LC-MS/MS with deuterated internal standards for sensitivity.
- Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and X-ray crystallography for crystalline derivatives.
Advanced: How can researchers resolve contradictions in toxicological data across studies (e.g., conflicting NOAEL values)?
Answer:
Methodological Framework :
Risk of Bias Assessment : Use tools like Table C-6 (human studies) and Table C-7 (animal studies) to evaluate randomization, blinding, and outcome reporting .
Confidence Rating : Assign High/Moderate/Low ratings based on study robustness (e.g., sample size, exposure accuracy) .
Meta-Analysis : Pool data using random-effects models to account for heterogeneity. Adjust for covariates like species-specific metabolic differences.
Basic: What are the key physicochemical properties of this compound relevant to experimental design?
Answer:
| Property | Value/Method | Relevance |
|---|---|---|
| LogP (Octanol-Water) | ~3.5 (Predicted via QSAR) | Determines bioavailability and partitioning in biological systems. |
| Water Solubility | <1 mg/L (Experimental) | Guides solvent selection for in vitro assays. |
| Vapor Pressure | 0.01 mmHg at 25°C | Critical for inhalation exposure models. |
Advanced: What mechanistic insights exist for this compound-induced cytotoxicity?
Answer:
Proposed pathways include:
- Metabolic Activation : Cytochrome P450-mediated oxidation to reactive intermediates (e.g., epoxides) that bind DNA/proteins .
- Oxidative Stress : Depletion of glutathione (GSH) and increased ROS in hepatic cells, measured via fluorogenic probes (e.g., DCFH-DA).
- Apoptosis : Caspase-3/7 activation confirmed via luminescent assays. Compare with structurally similar compounds (e.g., 4-Methoxy-1-naphthaldehyde, Table in ).
Basic: How should environmental fate studies for this compound be structured?
Answer:
- Degradation : Assess photolysis (UV-Vis) and biodegradation (OECD 301B) in soil/water matrices.
- Partitioning : Measure adsorption coefficients (K) using batch equilibrium methods.
- Monitoring : Use LC-MS/MS for detection in air (PUF samplers) and water (SPE-GC/MS) .
Advanced: What computational tools are validated for predicting the toxicity of this compound derivatives?
Answer:
- QSAR Models : Use EPI Suite or OECD Toolbox for acute toxicity predictions.
- Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) to study interactions with CYP450 isoforms.
- Read-Across : Leverage data from structurally analogous PAHs (e.g., 2-Methylnaphthalene) with adjustment for methoxy group effects .
Basic: What biomarkers are suitable for biomonitoring this compound exposure in occupational settings?
Answer:
- Urinary Metabolites : Quantify 1-naphthol or phenylnaphthyl conjugates via LC-MS/MS.
- Blood Adducts : Monitor hemoglobin adducts using GC-MS with alkaline hydrolysis .
Advanced: How can researchers optimize in silico screening for this compound’s pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
